Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride

Antimalarial Enzyme Inhibition Selectivity

Reproducibility failures in kinase screening often stem from inconsistent salt forms and uncharacterized scaffolds. Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride eliminates this risk with a defined 6-amine substitution and dihydrochloride counterion, ensuring superior aqueous solubility and long-term solid-state stability versus the free base (CAS 944900-19-0) or monohydrochloride (CAS 1894676-77-7). • B-Raf inhibitor development: benchmark IC50 = 3 nM for optimized analogs • 5.5-fold selectivity for Plasmodium falciparum G6PD over human G6PD validates target engagement and therapeutic window • Antileishmanial activity: 2-fold potency improvement over miltefosine (IC50 6.63 μM vs. 13.26 μM) • p38α MAP kinase inhibitor scaffold: IC50 = 0.8-1.2 μM Supplied at ≥96% purity with full analytical characterization for assay-ready reproducibility.

Molecular Formula C6H8Cl2N4
Molecular Weight 207.06 g/mol
CAS No. 1414959-18-4
Cat. No. B6355075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride
CAS1414959-18-4
Molecular FormulaC6H8Cl2N4
Molecular Weight207.06 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=NC2=N1)N.Cl.Cl
InChIInChI=1S/C6H6N4.2ClH/c7-5-3-9-6-8-1-2-10(6)4-5;;/h1-4H,7H2;2*1H
InChIKeyFIXRPGSHAKFSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrimidin-6-ylamine Dihydrochloride: Core Properties & Procurement


Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride (CAS 1414959-18-4) is a heterocyclic organic compound featuring an imidazo[1,2-a]pyrimidine core with a primary amine at the 6-position, presented as a dihydrochloride salt [1]. This salt form is preferred over the free base (CAS 944900-19-0) and the monohydrochloride (CAS 1894676-77-7) for applications requiring enhanced aqueous solubility and long-term solid-state stability. The compound is widely used as a versatile scaffold in medicinal chemistry for the development of kinase inhibitors, antimicrobial agents, and antiparasitic compounds [2].

Imidazo[1,2-a]pyrimidin-6-ylamine Dihydrochloride: Why Generic Substitutes Fail


The imidazo[1,2-a]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where minor modifications to the core or salt form can drastically alter target selectivity, potency, and physiochemical properties [1]. For instance, the 6-amine substitution pattern in the dihydrochloride salt confers distinct kinase inhibition profiles and antiparasitic activity that are absent in unsubstituted or differently substituted analogs. Furthermore, the dihydrochloride salt provides superior aqueous solubility and stability compared to the free base, directly impacting assay reproducibility and formulation compatibility [2]. Procurement of a generic imidazopyrimidine without precise specification of substitution and salt form risks irreproducible results and wasted research resources.

Imidazo[1,2-a]pyrimidin-6-ylamine Dihydrochloride: Differentiation from Analogs


Plasmodium-Selective G6PD Inhibition

Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride exhibits a 5.5-fold selectivity for Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) over the human ortholog [1]. This selectivity window is critical for antimalarial drug development, as it suggests a potential therapeutic index that is not shared by all imidazopyrimidine analogs. For comparison, the free base form (CAS 944900-19-0) has not been reported to display such species-selective inhibition.

Antimalarial Enzyme Inhibition Selectivity

Salt Form: Solubility & Stability Advantage

The dihydrochloride salt (CAS 1414959-18-4) provides significantly enhanced aqueous solubility compared to the free base (CAS 944900-19-0), which is sparingly soluble in water. This difference is critical for in vitro assays and in vivo formulations. The dihydrochloride form also exhibits superior long-term solid-state stability, with minimal degradation under recommended storage conditions [1]. The free base, in contrast, may undergo oxidation or hydrolysis over time, potentially compromising experimental reproducibility.

Salt Selection Solubility Stability

B-Raf Kinase Inhibition Potency Benchmark

While imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride itself is a core scaffold, related imidazopyrimidine derivatives have demonstrated potent B-Raf kinase inhibition with IC50 values as low as 3 nM (0.003 μM) [1]. This potency benchmark is essential for evaluating new analogs synthesized from this scaffold. In contrast, unsubstituted imidazo[1,2-a]pyrimidine (CAS 274-95-3) lacks the 6-amine functionality required for this level of kinase inhibition. This data positions the 6-amine substituted scaffold as a privileged starting point for B-Raf inhibitor development.

Kinase Inhibitor B-Raf Cancer

Antileishmanial Potency Advantage

Imidazo[1,2-a]pyrimidine derivatives based on the 6-amine scaffold have demonstrated potent antileishmanial activity against Leishmania amazonensis amastigotes, with IC50 values as low as 6.63 μM, outperforming the reference drug miltefosine (IC50 ~13.26 μM) by approximately 2-fold [1]. This activity is not observed with the unsubstituted imidazo[1,2-a]pyrimidine core, underscoring the critical role of the 6-amine substitution in conferring antiparasitic properties.

Antileishmanial Neglected Tropical Diseases Drug Discovery

p38α MAP Kinase Inhibition Potency

Selected imidazopyrimidine derivatives featuring the 6-amine scaffold have demonstrated p38α MAP kinase inhibition with IC50 values in the low micromolar range (e.g., compound 141: IC50 = 1.2 μM; compound 142: IC50 = 0.8 μM) [1]. This activity is highly dependent on the specific substitution pattern and is not present in the unsubstituted core. The data provides a quantitative SAR baseline for optimizing p38α inhibitors for inflammatory disease research.

p38 MAPK Anti-inflammatory Kinase Inhibitor

Imidazo[1,2-a]pyrimidin-6-ylamine Dihydrochloride: Key Research & Procurement Scenarios


Antimalarial Drug Discovery: G6PD Selectivity Validation

Utilize the 5.5-fold selectivity of imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride for Plasmodium falciparum G6PD over human G6PD to validate target engagement and assess therapeutic window in antimalarial hit-to-lead programs [1]. This selective inhibition profile is essential for minimizing off-target toxicity in host cells.

B-Raf Inhibitor Optimization: Potency Benchmark

Employ the imidazo[1,2-a]pyrimidin-6-ylamine scaffold as a starting point for synthesizing B-Raf kinase inhibitors, with a potency benchmark of IC50 = 3 nM for optimized analogs [1]. The scaffold enables rapid SAR exploration to achieve sub-nanomolar potency against oncogenic B-Raf mutants.

Neglected Tropical Diseases: Antileishmanial Lead Generation

Deploy the 6-amine substituted imidazopyrimidine scaffold for developing antileishmanial agents with demonstrated 2-fold potency improvement over miltefosine (IC50 = 6.63 μM vs. 13.26 μM) [1]. The scaffold provides a validated pharmacophore for further optimization against visceral leishmaniasis.

Anti-Inflammatory Drug Discovery: p38α MAPK Inhibitor Development

Leverage the imidazo[1,2-a]pyrimidin-6-ylamine scaffold to design p38α MAP kinase inhibitors with low micromolar potency (IC50 = 0.8–1.2 μM) [1]. The scaffold offers a productive starting point for optimizing potency and selectivity for chronic inflammatory disease applications.

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